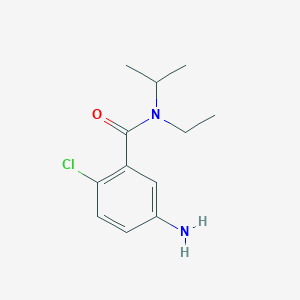

5-amino-2-chloro-N-ethyl-N-(propan-2-yl)benzamide

Description

Properties

IUPAC Name |

5-amino-2-chloro-N-ethyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-4-15(8(2)3)12(16)10-7-9(14)5-6-11(10)13/h5-8H,4,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOOQQJCBHIGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-2-chloro-N-ethyl-N-(propan-2-yl)benzamide is an organic compound with significant biological activity, particularly in biochemical interactions and potential therapeutic applications. This article explores its mechanisms of action, effects on various biological systems, and relevant research findings.

- Molecular Formula : C10H13ClN2O

- Molecular Weight : 212.68 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. These interactions can lead to either inhibition or activation of biochemical pathways critical for cellular functions.

Biochemical Pathways

- Enzyme Interaction : The compound is noted for its ability to bind to various enzymes, potentially altering their activity and affecting downstream metabolic processes.

- Cell Signaling : It may influence cell signaling pathways, impacting gene expression and cellular metabolism.

- Insecticidal Activity : Similar compounds have demonstrated insecticidal properties, suggesting that this compound may disrupt physiological functions in certain pests.

Cellular Effects

The compound exhibits profound effects on cellular functions, including:

- Alteration of gene expression related to metabolic processes.

- Changes in cellular metabolism leading to altered cell function.

Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Potential beneficial effects on cellular function.

- High Doses : Toxic or adverse effects observed, indicating a threshold range for effective use.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 5-Amino-2-chlorobenzamide | Lacks isopropyl group | Lower lipophilicity |

| 5-Amino-2-chloropyridine | Contains pyridine ring | Different reactivity profile |

The presence of the isopropyl group in this compound enhances its lipophilicity and biological activity compared to its analogs.

Case Studies and Research Findings

- Influenza Virus Inhibition : In studies examining compounds similar to this compound, it was found that certain structural modifications could significantly enhance antiviral activity against influenza viruses. For instance, an N-isopropyl derivative exhibited a marked decrease in activity compared to other substitutions .

- Anticancer Properties : Research has indicated potential applications in cancer treatment, particularly in targeting specific leukemia types. The compound's structural features may confer unique interactions with cancer-related biomolecules .

- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that the compound could serve as a biochemical probe for studying enzyme functions, which could be critical for understanding metabolic diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-amino-2-chloro-N-ethyl-N-(propan-2-yl)benzamide with analogous benzamide derivatives, emphasizing structural variations and their impact on biological activity, solubility, and stability.

5-Amino-2-Chloro-4-Fluoro-N-(N-Isopropyl-N-Methylsulfamoyl)Benzamide

- Structure : Differs by a fluorine atom at position 4 and a sulfamoyl group replacing the ethyl-isopropyl amide.

Key Data :

Property Value Source Molecular Weight 345.8 g/mol Solubility (Water) <0.1 mg/mL Bioactivity Enhanced kinase inhibition - Comparison: The sulfamoyl group increases polarity but reduces membrane permeability compared to the ethyl-isopropyl moiety in the parent compound.

5-Chloro-2-Methoxy-N-(2-Phenylethyl)Benzamide

- Structure : Methoxy group at position 2 and a phenethyl amide substituent.

Key Data :

Property Value Source Molecular Weight 303.8 g/mol logP 3.2 Antimicrobial Activity Moderate against Gram-positive bacteria - Comparison: The methoxy group improves metabolic stability by resisting oxidative degradation, while the phenethyl group enhances aromatic stacking interactions.

(S)-5-Chloro-2-Hydroxy-N-(4-Methyl-1-Oxo-1-{[4-(Trifluoromethyl)Phenyl]-Amino}Pentan-2-yl)Benzamide

- Structure: Hydroxy group at position 2 and a trifluoromethylphenyl-amino-pentanoyl chain.

Key Data :

Property Value Source Molecular Weight 455.9 g/mol Antistaphylococcal Activity MIC = 0.5 µg/mL (MRSA) Solubility (DMSO) >10 mg/mL - Comparison: The trifluoromethyl (CF₃) group significantly boosts antimicrobial potency by enhancing hydrophobic interactions with bacterial membranes. However, the hydroxy group increases susceptibility to glucuronidation, reducing oral bioavailability compared to the chloro-amino parent compound .

5-Chloro-N-[2,6-Di(Propan-2-yl)Phenyl]-2-Hydroxybenzamide

- Structure : Di-isopropyl substituents on the phenyl ring and a hydroxy group at position 2.

Key Data :

Property Value Source Molecular Weight 344.9 g/mol Melting Point 178–180°C Crystallinity High (suitable for X-ray studies) - Comparison: The di-isopropyl groups create steric hindrance, limiting rotational freedom and improving crystalline packing. However, the hydroxy group reduces stability under acidic conditions compared to the amino-chloro analog .

Preparation Methods

Halogenation and Amination of Benzene Ring

- Starting from a suitable benzene derivative, chlorination is performed to introduce the chlorine atom at the 2-position.

- Amination at the 5-position is achieved either by direct substitution or via reduction of nitro precursors.

- Typical reagents include chlorine gas or chlorinating agents under controlled temperature (30–50°C) and pressure (3–5 MPa) in organic solvents such as toluene and dichloromethane.

- Catalysts such as acetylacetone cobalt complexes and additives like N-hydroxyphthalimide are used to facilitate selective oxidation and substitution reactions.

Formation of the Benzamide Group

- The carboxamide group is introduced through reaction of the corresponding acid derivative (e.g., 5-chloro-2-aminobenzoic acid) with ethyl and isopropyl amines.

- Amide bond formation typically involves activation of the acid group, sometimes via acid chlorides or coupling reagents.

- Solvents like glacial acetic acid are used, with nitrogen atmosphere protection to avoid oxidation.

- Reaction temperatures are maintained between 30–50°C to optimize yield and minimize side reactions.

Detailed Synthetic Route (Illustrative)

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Toluene, dichloromethane, N-hydroxyphthalimide, acetylacetone cobalt catalyst, oxygen at 3–5 MPa, 30–50°C, 1–2 h | Formation of benzene formic acid solution intermediate | Oxidative step to functionalize benzene ring |

| 2 | Glacial acetic acid, nitrogen atmosphere, chlorine gas (10–12 mL/min), 30–40°C, 3–4 h | Introduction of chlorine substituent at 2-position | Controlled chlorination step |

| 3 | Amination via substitution or reduction (not detailed in patents) | Introduction of amino group at 5-position | Amination step, may involve nitro reduction |

| 4 | Reaction with ethylamine and isopropylamine under amide coupling conditions | Formation of N-ethyl-N-(propan-2-yl)benzamide | Amide bond formation with desired N-substituents |

Catalysts and Solvents

- Catalysts: Acetylacetone cobalt complexes have been shown to enhance oxidation and substitution reactions effectively.

- Solvents: Toluene and dichloromethane are used for initial oxidation and halogenation steps; glacial acetic acid is preferred for chlorination and amide formation due to its ability to stabilize intermediates and dissolve reagents.

- Atmosphere: Nitrogen protection is critical during chlorination and amide coupling to prevent unwanted side reactions.

Advantages of Modern Methods

According to recent patent disclosures:

- The described methods reduce the need for mixed solvent separations.

- They minimize waste generation and process hazards.

- The reaction steps are relatively short and operationally simplified.

- The processes avoid complex purification steps, improving scalability and cost-effectiveness.

Research Findings and Data Summary

| Parameter | Typical Range/Value | Effect on Synthesis |

|---|---|---|

| Temperature (oxidation) | 30–50°C | Optimal for cobalt-catalyzed oxidation |

| Pressure (oxygen) | 3–5 MPa | Ensures efficient oxidation |

| Chlorine gas flow rate | 10–12 mL/min | Controls chlorination rate |

| Reaction time (chlorination) | 3–4 hours | Ensures complete substitution |

| Solvent volumes | Toluene (15–20 g), DCM (50–70 mL), Acetic acid (100–120 mL) | Maintains reagent solubility and reaction medium |

| Catalyst amount | 0.4–0.6 g acetylacetone cobalt | Balances catalytic efficiency and cost |

Q & A

Basic: What are the common synthetic routes for 5-amino-2-chloro-N-ethyl-N-(propan-2-yl)benzamide?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzamide scaffold. Key steps include:

- Amide bond formation : Reacting 5-amino-2-chlorobenzoic acid derivatives with N-ethyl-N-isopropylamine under coupling agents (e.g., benzoyl chloride derivatives in pyridine/CH₂Cl₂) .

- Reductive amination : Palladium-catalyzed hydrogenation (e.g., Pd/C, H₂, MeOH) to reduce intermediates while preserving stereochemistry .

- Protection/deprotection strategies : Use of silylating agents (e.g., TIPSCl) to protect reactive hydroxyl or amino groups during multi-step syntheses .

Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking reaction progress and intermediate purity .

Basic: How is the purity of this compound typically assessed?

Methodological Answer:

Purity assessment involves:

- Chromatography : Silica gel column chromatography or preparative HPLC to isolate high-purity fractions .

- Spectroscopic validation :

- ¹H/¹³C NMR : Confirms structural integrity by matching peak splitting patterns to expected proton environments (e.g., N-ethyl vs. N-isopropyl groups) .

- Mass spectrometry (MS) : Validates molecular weight and detects impurities via exact mass analysis .

- Elemental analysis : Quantifies C, H, N, and Cl content to verify stoichiometric consistency .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

Computational tools enhance reaction design by:

- Quantum chemical calculations : Predicting transition states and intermediates to identify energetically favorable pathways (e.g., using DFT methods) .

- Reaction condition screening : Machine learning models trained on experimental data (e.g., solvent polarity, temperature) to predict optimal yields .

- Molecular dynamics simulations : Modeling solvent effects or steric hindrance in amide bond formation steps .

Example : ICReDD’s approach integrates experimental data with computational predictions to reduce trial-and-error in reaction optimization .

Advanced: What strategies address contradictions in reported bioactivity data for this compound?

Methodological Answer:

Resolving bioactivity discrepancies requires:

- Standardized assays : Replicating studies under controlled conditions (e.g., fixed cell lines, consistent IC50 protocols) to minimize variability .

- Metabolic stability testing : Assessing compound degradation in vitro (e.g., liver microsomes) to confirm bioactivity is intrinsic, not artifact-driven .

- Target engagement studies : Using techniques like SPR (surface plasmon resonance) to validate direct binding to purported targets (e.g., PFOR enzyme analogs) .

Advanced: How to design experiments for structure-activity relationship (SAR) analysis?

Methodological Answer:

SAR studies should:

- Systematically vary substituents : Modify the chloro, ethyl, or isopropyl groups to evaluate their impact on activity .

- Incorporate bioisosteres : Replace the benzamide core with thiazole or pyridine rings to probe electronic effects .

- Use 3D-QSAR models : Align compounds in a pharmacophore space to correlate structural features with activity trends .

Validation : Cross-validate predictions with in vitro assays (e.g., antimicrobial or enzyme inhibition tests) .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

- Liquid-liquid extraction : Separates unreacted amines or acids using pH-dependent solubility (e.g., NaHCO₃ washes) .

- Recrystallization : Optimize solvent pairs (e.g., CH₃OH/water) to enhance crystal purity .

- Flash chromatography : Use gradient elution (hexane/EtOAc) to resolve closely related byproducts .

Advanced: What analytical techniques resolve structural ambiguities in derivatives?

Methodological Answer:

- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., N–H⋯N interactions in crystal lattices) .

- 2D NMR (COSY, NOESY) : Assigns proton coupling and spatial proximity in complex substituent arrangements .

- Vibrational spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced: How can solubility and bioavailability be improved for in vivo studies?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .

- Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .

- Nanoparticle encapsulation : Employ lipid-based carriers to improve aqueous dispersion and sustained release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.